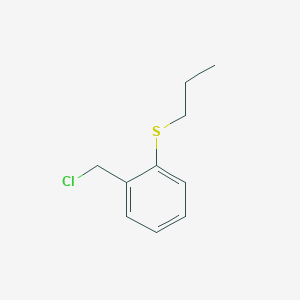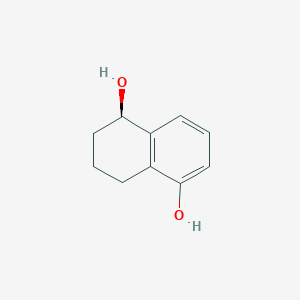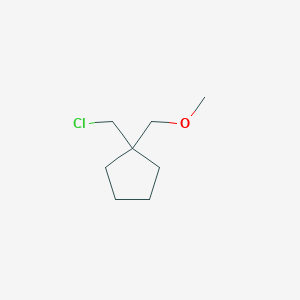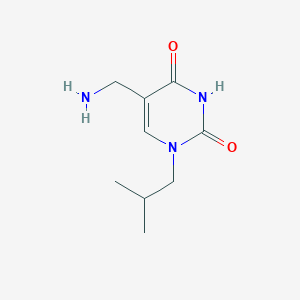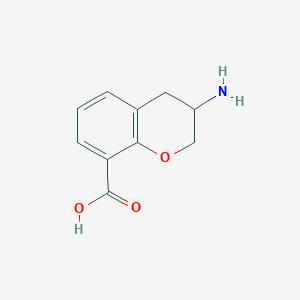
tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is an organic compound with the molecular formula C14H20N2O4 This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a tetrahydroquinoline ring that is further substituted with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the reaction of 7-nitro-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group, yielding a different substituted tetrahydroquinoline.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Removal of the nitro group, resulting in a different substituted tetrahydroquinoline.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but lacks the nitro group.
Tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure with a chloro group instead of a nitro group.
Tert-butyl N-(7-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for research purposes.
Propriétés
Formule moléculaire |
C14H19N3O4 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-11-6-7-15-12-8-9(17(19)20)4-5-10(11)12/h4-5,8,11,15H,6-7H2,1-3H3,(H,16,18) |
Clé InChI |
YWKRCQVAIANCLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)
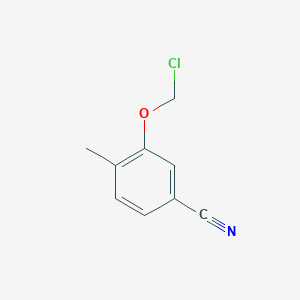
![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)
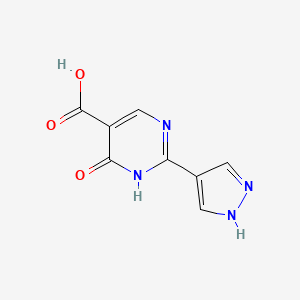
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)
amine](/img/structure/B13189115.png)
